molecular formula C17H15N3O2 B8715617 Benzyl 2-(3-methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)acrylate

Benzyl 2-(3-methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)acrylate

Cat. No. B8715617
M. Wt: 293.32 g/mol
InChI Key: FMQGFPLZRZWUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(3-methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)acrylate is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-(3-methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(3-methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl 2-(3-methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)acrylate

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

benzyl 2-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)prop-2-enoate

InChI

InChI=1S/C17H15N3O2/c1-12(17(21)22-11-14-7-4-3-5-8-14)15-9-6-10-20-13(2)18-19-16(15)20/h3-10H,1,11H2,2H3

InChI Key

FMQGFPLZRZWUND-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2C(=C)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.13 g (0.61 mmol) of 8-bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine from Step B above in 4 mL of anhydrous THF was added a solution of 0.36 g (0.80 mmol) of benzyl 2-(tributylstannyl)acrylate (see Intermediate 62, Step B) in 1 mL of anhydrous THF, 0.11 g (0.09 mmol) of tetrakis(triphenylphosphine)palladium(0) and 0.067 g (0.67 mmol) of copper (I) chloride. The reaction mixture was heated to 60° C. for 6 h, cooled and filtered through a pad of Celite®. The pad was washed with 15 mL of a dichloromethane and the combined filtrates were evaporated to dryness. The crude residue was purified by silica gel chromatography eluting with a 0-6% methanol in ethyl acetate gradient to afford the title compound (0.13 g, 73%). LC-MS: m/z (ES) 294 (MH)+.
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
benzyl 2-(tributylstannyl)acrylate
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Intermediate 62
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One
Quantity
0.067 g
Type
catalyst
Reaction Step One
Yield
73%

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